molecular formula C28H23N3O3S B7732167 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide

Cat. No.: B7732167
M. Wt: 481.6 g/mol
InChI Key: QPABRHHDWDOINI-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its unique structure allows for various interactions at the molecular level, making it a candidate for further research in drug development and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the benzyl and methoxy groups. The final step often involves the formation of the cyanoprop-2-enamide moiety through a condensation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyl groups.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules.

Biology and Medicine: Potential applications in drug development due to its ability to interact with various biological targets. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyanoprop-2-enamide
  • This compound

Uniqueness: The presence of both the thiazole ring and the cyanoprop-2-enamide moiety in the same molecule is relatively unique, providing a combination of properties that are not commonly found together

Properties

IUPAC Name

(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O3S/c1-33-26-16-22(12-13-25(26)34-19-21-10-6-3-7-11-21)14-23(17-29)27(32)31-28-30-18-24(35-28)15-20-8-4-2-5-9-20/h2-14,16,18H,15,19H2,1H3,(H,30,31,32)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPABRHHDWDOINI-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.